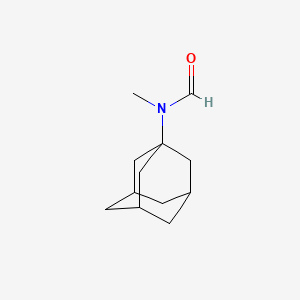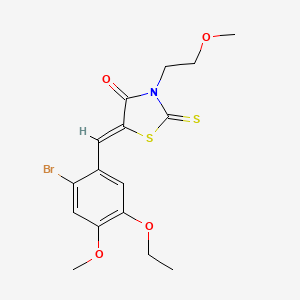![molecular formula C20H24N2O3 B4921417 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide, also known as MPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its use in scientific research.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has also been shown to interact with nitric oxide, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has been shown to have a low toxicity profile in vitro, making it a promising candidate for further study. It has been shown to induce apoptosis in cancer cells, and its interaction with nitric oxide may provide insight into the physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide in lab experiments is its low toxicity profile, which makes it a safe candidate for further study. However, one limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for studying 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide. One potential area of study is its use as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, further research into its potential as an anti-cancer agent may lead to the development of new cancer treatments. Finally, the synthesis of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide may be optimized to make it more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide involves a multistep process that starts with the reaction of tert-butylamine with benzoyl chloride to form N-tert-butylbenzamide. This intermediate product is then reacted with hydrazine hydrate to form N'-tert-butylbenzohydrazide. The final step involves the reaction of N'-tert-butylbenzohydrazide with methoxy(phenyl)acetyl chloride to form 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has been used in various scientific research applications due to its unique chemical structure. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propiedades
IUPAC Name |
4-tert-butyl-N'-(2-methoxy-2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-12-10-15(11-13-16)18(23)21-22-19(24)17(25-4)14-8-6-5-7-9-14/h5-13,17H,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTNCBWFYRLVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4921341.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-methyl-1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B4921367.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)


![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)